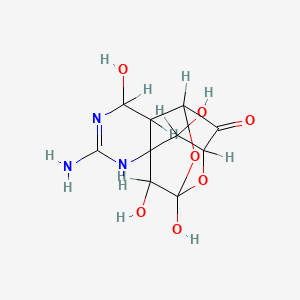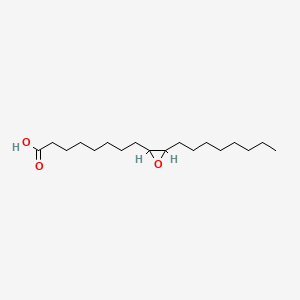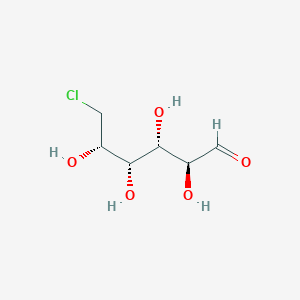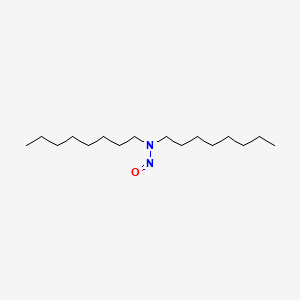
Ácido 1,2-Diaminopropano-N,N,N',N'-tetraacético
Descripción general
Descripción
Synthesis Analysis
The synthesis of propylenediamine-N,N,N′,N′-tetraacetic acid (H4pdta) involves direct hydrothermal reactions, leading to the formation of a 2-D binuclear coordination polymer. This synthesis process is characterized by its efficiency and precision, yielding structures that are significant in the study of coordination chemistry (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of propylenediamine-N,N,N′,N′-tetraacetic acid complexes is intricate, involving hydrogen-bonded frameworks when coordinated with Pt(II) ions. These structures are synthesized to form bidentate and tetradentate ligands, which are then characterized through various spectroscopic methods, revealing detailed insights into their coordination behavior and structural characteristics (El‐Ghamry et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of propylenediamine tetra-acetic acid derivatives are diverse. These compounds participate in multiple reaction pathways, demonstrating their versatility in chemical synthesis and coordination chemistry. For instance, their involvement in the synthesis of acetohydroxy acids showcases their crucial role in the biosynthetic pathways of branched-chain amino acids (Chipman et al., 2005).
Aplicaciones Científicas De Investigación
Ligación Organometálica
MEDTA se emplea en el campo de la química organometálica para fines de ligación {svg_1}. Actúa como un agente quelante que puede formar complejos estables con iones metálicos. Esta propiedad es particularmente útil en la síntesis de compuestos de coordinación, que tienen aplicaciones que van desde la catálisis hasta la ciencia de los materiales.
Estabilización de Carbonato de Calcio Amorfo
En la ciencia de los materiales, se ha encontrado que MEDTA estabiliza el carbonato de calcio amorfo (ACC) durante períodos prolongados {svg_2}. Esta estabilización es crucial para controlar la formación de cristales de calcita jerárquica, lo que tiene implicaciones para comprender los procesos de biomineralización y desarrollar nuevos materiales.
Síntesis de Poliamidas
MEDTA se utiliza en la síntesis de nuevas poliamidas alifáticas-aromáticas, como la poli(dietilentriamina tereftalamida) (PDTA), que sirven como retardantes de llama para polímeros como el acrilonitrilo-butadieno-estireno (ABS) {svg_3}. La PDTA sintetizada mejora el rendimiento retardante de llama del ABS mediante la formación de una estructura de anillo de triazina resistente al calor.
Inhibición de la Corrosión
Se ha investigado el compuesto por su efectividad en la inhibición de la corrosión del acero al carbono en soluciones ácidas {svg_4}. La presencia de MEDTA en la solución puede conducir a la formación de capas protectoras en la superficie del metal, reduciendo así la tasa de corrosión.
Cristalografía
En cristalografía, MEDTA se utiliza para sintetizar complejos para el análisis de difracción de rayos X {svg_5}. La capacidad de formar complejos estables con varios metales lo convierte en una herramienta valiosa para determinar estructuras moleculares y cristalinas, lo cual es fundamental en el desarrollo de nuevos materiales y fármacos.
Baterías de Flujo Redox
Los derivados de MEDTA se han explorado como electrolitos en baterías de flujo redox (RFB) {svg_6}. La estabilidad y las propiedades redox de estos complejos son cruciales para la eficiencia y la longevidad de las RFB, que son prometedoras para soluciones de almacenamiento de energía a gran escala.
Rutas de Atención Diagnóstica y Terapéutica
En el campo de la medicina, MEDTA forma parte de un enfoque metodológico para diseñar Rutas de Atención Diagnóstica y Terapéutica (PDTA) avanzadas utilizando tecnologías de aprendizaje automático y telemedicina {svg_7}. Esta aplicación tiene como objetivo mejorar los procesos de prevención de enfermedades crónicas como la diabetes y los accidentes cerebrovasculares.
Mecanismo De Acción
Target of Action
1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid, also known as PDTA, primarily targets metal ions . It is used in organometallic ligation , indicating its role in binding and stabilizing metal ions.
Mode of Action
PDTA interacts with its targets (metal ions) by forming complexes . This interaction results in the stabilization of the metal ions, which can lead to changes in their reactivity and other properties.
Result of Action
The primary molecular effect of PDTA’s action is the formation of stable complexes with metal ions . This can lead to changes in the properties and behaviors of these ions, potentially influencing various cellular processes.
Propiedades
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSCQSQSGDGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253702 | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4408-81-5 | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoldiaminetetracetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-dinitrilotetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[[4-(Cyclohexylcarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium](/img/structure/B1204239.png)

![1-[(2,3-Dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine](/img/structure/B1204243.png)








![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)